molecular formula C11H15N3OS B7627219 (2-(Cyclopropylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone

(2-(Cyclopropylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B7627219
M. Wt: 237.32 g/mol
InChI Key: NQPBRUREHIYMJN-UHFFFAOYSA-N
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Description

(2-(Cyclopropylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a thiazole ring, a cyclopropylamino group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (2-(Cyclopropylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may enhance the performance of industrial products or processes.

Mechanism of Action

The mechanism of action of (2-(Cyclopropylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the cyclopropylamino group are key features that enable the compound to bind to these targets, potentially inhibiting or activating their activity. The pyrrolidinyl group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and ritonavir, share structural similarities with (2-(Cyclopropylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone.

    Cyclopropylamino Compounds: Compounds with the cyclopropylamino group, such as certain antiviral agents, exhibit similar reactivity and biological activity.

    Pyrrolidinyl Compounds: Compounds containing the pyrrolidinyl group, such as proline derivatives, are used in medicinal chemistry for their unique structural properties.

Uniqueness

What sets this compound apart is the combination of these three functional groups within a single molecule. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

[2-(cyclopropylamino)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c15-10(14-5-1-2-6-14)9-7-16-11(13-9)12-8-3-4-8/h7-8H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPBRUREHIYMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC(=N2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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